molecular formula C23H17BrN2O5 B11539448 3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate

3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate

Cat. No.: B11539448
M. Wt: 481.3 g/mol
InChI Key: OLDMBEPZSRCYJY-DHRITJCHSA-N
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Description

3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound that features a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps. One common approach is to start with the preparation of the benzodioxin ring system, which can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions . The formamido group can be introduced via a formylation reaction, followed by the formation of the imino group through a condensation reaction with an appropriate amine . The final step involves the esterification of the phenyl group with 3-bromobenzoic acid under standard esterification conditions, such as using a dehydrating agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The benzodioxin ring system can also interact with various receptors or proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to its combination of the benzodioxin ring system with the formamido and bromobenzoate groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C23H17BrN2O5

Molecular Weight

481.3 g/mol

IUPAC Name

[3-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C23H17BrN2O5/c24-17-7-4-6-16(12-17)23(28)30-18-8-3-5-15(11-18)13-25-26-22(27)21-14-29-19-9-1-2-10-20(19)31-21/h1-13,21H,14H2,(H,26,27)/b25-13+

InChI Key

OLDMBEPZSRCYJY-DHRITJCHSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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